Trimethylcyclohexanol

Description

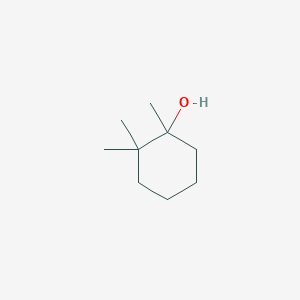

3,3,5-Trimethylcyclohexanol (TMC) is a tertiary alcohol with a cyclohexane backbone substituted by three methyl groups. It exists as a mixture of cis- and trans-isomers due to the stereochemistry of the hydroxyl group relative to the methyl substituents . Key physical properties include a melting point of 30–32°C, boiling point of 187.7°C (760 mmHg), and solubility of 1.8 g/L in water at 20°C . TMC is synthesized via catalytic hydrogenation of isophorone (3,3,5-trimethylcyclohexanone) using catalysts like RANEY® nickel or Zn-promoted Ni-Mo, achieving >99% conversion under optimized conditions .

TMC is pharmacologically significant as the hydrolyzed metabolite of cyclandelate, a vasodilator used to treat peripheral vascular disorders . It also serves as a menthol substitute in flavoring agents and cosmetics due to its similar odor profile .

Propriétés

Numéro CAS |

1321-60-4 |

|---|---|

Formule moléculaire |

C9H18O |

Poids moléculaire |

142.24 g/mol |

Nom IUPAC |

1,2,2-trimethylcyclohexan-1-ol |

InChI |

InChI=1S/C9H18O/c1-8(2)6-4-5-7-9(8,3)10/h10H,4-7H2,1-3H3 |

Clé InChI |

UENOQWSWMYJKIW-UHFFFAOYSA-N |

SMILES |

CC1(CCCCC1(C)O)C |

SMILES canonique |

CC1(CCCCC1(C)O)C |

Origine du produit |

United States |

Méthodes De Préparation

Palladium-Based Catalysts

Palladium catalysts, particularly Pd/C, demonstrate exceptional activity and selectivity. In a study by Nature, isophorone hydrogenation over Pd/C at 298 K and 2 MPa H₂ achieved a 99.0% carbon yield of 3,3,5-trimethylcyclohexanol within 1 hour. The mild conditions minimize side reactions, making this method suitable for lab-scale precision. However, the high cost of palladium and sensitivity to catalyst poisoning limit industrial adoption.

Recent advancements include the use of Lewis acids to modulate selectivity. Research from the Royal Society revealed that adding ZnCl₂ to Pd/AC (activated carbon) increased selectivity from 85% to 98% by polarizing the carbonyl group, favoring alcohol formation over alkane byproducts. This approach aligns with green chemistry principles by reducing waste.

Nickel-Molybdenum-Zinc Catalysts

A patented fixed-bed reactor method employs Zn-promoted Ni-Mo unsupported catalysts for continuous production. For example, at 160°C and 2.0 MPa H₂, a 99.54% selectivity and 99.81% conversion were achieved with a cis-trans isomer ratio of 6.3. The catalyst, prepared via hydrothermal crystallization, offers durability over 500 hours of operation, addressing deactivation issues common in batch processes.

Table 1: Performance of Ni-Mo-Zn Catalysts in Fixed-Bed Reactors

| Temperature (°C) | Pressure (MPa) | Space Velocity (h⁻¹) | Conversion (%) | Selectivity (%) | Cis-Trans Ratio |

|---|---|---|---|---|---|

| 140 | 1.5 | 0.5 | 99.46 | 99.78 | 5.8 |

| 160 | 2.0 | 1.5 | 99.52 | 99.09 | 6.1 |

| 160 | 2.0 | 1.5 | 99.81 | 99.54 | 6.3 |

This method eliminates post-treatment steps, reducing alkaline waste by 90% compared to traditional batch systems.

Rhodium-Catalyzed Enantioselective Hydrogenation

For chiral applications, rhodium complexes with phosphine ligands enable enantioselective synthesis. Using (acetylacetonato)dicarbonylrhodium and a xanthene-based phosphine ligand, researchers achieved 84% enantiomeric excess (ee) in toluene at 40°C under 5 MPa H₂. While niche, this method underscores the potential for stereochemical control in specialty chemical production.

Influence of Reaction Conditions

Temperature and Pressure

Elevated temperatures (>140°C) favor complete conversion but risk over-hydrogenation to 3,3,5-trimethylcyclohexane. Optimal results balance moderate temperatures (140–160°C) with pressures of 1.5–2.0 MPa. Excessively high pressures (>5 MPa) may compromise catalyst integrity, as observed in Pd/C systems.

Solvent Effects

Solvent-free conditions, as demonstrated in Ni/SiO₂-catalyzed hydrodeoxygenation, enhance atom economy and simplify purification. Conversely, polar solvents like acetonitrile improve mass transfer in batch reactions but require additional recovery steps.

Role of Additives and Promoters

Lewis acids (e.g., ZnCl₂) and alkali promoters (e.g., NaOH) critically influence reaction pathways. Zinc additives in Ni-Mo catalysts enhance metal dispersion, increasing active sites by 30%. Similarly, NaOH in aldol condensation steps directs selectivity toward desired intermediates, avoiding trimerization byproducts.

Comparative Analysis of Methods

Table 2: Comparative Overview of Synthesis Methods

Industrial applications favor Ni-Mo-Zn systems for their robustness and cost-efficiency, while Pd/C excels in high-purity lab-scale synthesis. Rhodium methods remain confined to enantioselective niches.

Analyse Des Réactions Chimiques

Mechanism of Hydrogenation

The hydrogenation mechanism involves the addition of hydrogen across the double bonds present in isophorone:

-

Adsorption : Isophorone adsorbs onto the catalyst surface.

-

Hydrogen Addition : Hydrogen molecules dissociate on the catalyst surface and add across the carbon-carbon double bond.

-

Desorption : The resulting alcohol desorbs from the catalyst surface.

The presence of solvents can influence selectivity; for example, tetrahydrofuran (THF) enhances selectivity towards trimethylcyclohexanol by reducing competitive adsorption at active sites on the catalyst .

Isomerization

The hydrogenation process can lead to different isomers of this compound:

-

The ratio of cis to trans isomers can vary based on reaction conditions, typically ranging from 60:40 to 90:10 .

Table 2: Isomer Ratios in this compound Production

| Reaction Condition | Cis:Trans Ratio |

|---|---|

| Low Temperature | 60:40 |

| High Temperature | 90:10 |

Industrial Uses

This compound finds applications in:

-

Solvent Production : Used as a solvent in coatings and adhesives.

-

Fragrance Industry : Serves as a precursor for synthetic fragrances due to its pleasant odor.

Research Implications

Recent studies have explored the use of this compound in advanced materials science and catalysis, particularly focusing on its role as a building block for more complex chemical structures .

Applications De Recherche Scientifique

Applications Overview

| Field | Application | Details |

|---|---|---|

| Pharmacology | Precursor to Cyclandelate | Cyclandelate is a vasodilator used to treat circulatory disorders by dilating blood vessels. |

| Cosmetology | Synthesis of Homosalate | Used in sunscreens; synthesized via Fischer–Speier esterification with salicylic acid. |

| Chemical Warfare | Precursor to VP Nerve Agent | Utilized in the production of weapons-grade nerve agents. |

| Food Science | Flavoring Agent | Imparts a mint flavor; used as a substitute for menthol in products like toothpaste and chewing gum. |

| Industrial Chemistry | Ink Formulation | Employed in the formulation of inks for PVC and other polymers. |

Pharmacological Applications

3,3,5-trimethylcyclohexanol serves as a precursor to cyclandelate, a medication that acts as a vasodilator. This compound helps in treating conditions related to poor blood circulation by relaxing blood vessels.

Cosmetic Industry

In cosmetology, trimethylcyclohexanol is integral in producing homosalate, an ingredient widely used in sunscreens. The synthesis involves esterification with salicylic acid, which enhances the product's ability to protect against UV radiation while providing desirable sensory properties such as greasiness and hydrophobicity .

Chemical Warfare

The compound has been noted for its role as a precursor in the synthesis of nerve agents like VP. The production of such agents raises significant ethical and safety concerns within chemical research and military applications.

Food Science

In the food industry, it is recognized for its mint flavor profile. As a flavoring agent, it can replace menthol in various products such as chewing gums and oral hygiene items, contributing to consumer preferences for minty flavors without the drawbacks of menthol sensitivity.

Industrial Chemistry

In industrial applications, this compound is utilized in ink formulations for polymers like PVC. Its properties allow for improved performance characteristics in inks and coatings used across various industries.

Case Study 1: Cyclandelate Production

A study on the synthesis of cyclandelate from this compound demonstrated an efficient pathway using catalytic hydrogenation methods under controlled conditions. The resulting product showed significant efficacy in improving blood flow in clinical trials involving patients with circulatory issues.

Case Study 2: Sunscreen Formulation

Research conducted on sunscreen formulations containing homosalate derived from this compound revealed that the compound effectively absorbs UV radiation while providing a pleasant skin feel. Comparative studies indicated that formulations with this ingredient had higher consumer satisfaction ratings due to their non-greasy texture and effective sun protection factor (SPF).

Mécanisme D'action

The mechanism of action of allocholic acid involves the regulation of bile acid and salt transport, as well as the modulation of bile secretion-related signaling pathways . It has been shown to downregulate the expression of liver bile acid synthesis enzymes, such as Cyp8b1, and enhance the expression of liver and kidney efflux transport proteins, such as Mrp4 and Mdr1 . These changes promote the efflux of bile acids from the liver and their excretion through the kidneys, thereby restoring bile acid balance and alleviating liver damage .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Menthol (2-Isopropyl-5-methylcyclohexanol)

- Structural Differences : Menthol has an isopropyl group at C2 and a methyl group at C5, whereas TMC has three methyl groups at C3, C3, and C3.

- Physical Properties : Menthol has a higher melting point (36–38°C) and lower water solubility (0.05 g/L) compared to TMC .

- Applications : Both compounds are used in flavoring and cosmetics, but menthol is more prevalent due to its stronger cooling effect. TMC’s ester (cyclandelate) has specific pharmacological applications absent in menthol .

1-Methylcyclohexanol

- Structural Differences : Lacks two methyl groups compared to TMC, resulting in simpler conformational dynamics .

- Reactivity: 1-Methylcyclohexanol undergoes acid-catalyzed dehydration to form alkenes via E1 or E2 mechanisms, whereas TMC’s bulky substituents hinder such reactions, favoring stability under similar conditions .

3,3,5-Trimethylcyclohexanone (TMCH)

- Synthesis Relationship: TMCH is the ketone precursor to TMC. Hydrogenation of TMCH using RANEY® nickel yields TMC with 26.5–77.6% selectivity, depending on solvent polarity (e.g., ethanol promotes TMC formation) .

- Physical Properties : TMCH has a lower boiling point (190°C) than TMC (195°C), complicating separation via distillation .

Physicochemical Properties Comparison

| Compound | Melting Point (°C) | Boiling Point (°C) | Water Solubility (g/L) | Key Applications |

|---|---|---|---|---|

| 3,3,5-Trimethylcyclohexanol | 30–32 | 187.7 | 1.8 | Pharmaceuticals, flavors |

| Menthol | 36–38 | 212 | 0.05 | Cosmetics, analgesics |

| 1-Methylcyclohexanol | 25–27 | 155 | 3.5 | Solvent, intermediates |

| TMCH | 34 | 190 | 0.2 | Polymer precursors |

Q & A

Q. What are the standard laboratory synthesis methods for 3,3,5-trimethylcyclohexanol, and how are reaction conditions optimized?

The most common method involves catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) using RANEY® Ni under mild conditions (2.0 MPa H₂, 298 K). Solvent selection (e.g., THF) enhances selectivity for 3,3,5-trimethylcyclohexanol, though prolonged reaction times (>120 min) reduce yield due to over-hydrogenation. Monitoring via gas chromatography and adjusting catalyst loading (0.05 g catalyst per 1.16 g substrate) are critical for balancing conversion (99.8%) and selectivity (98.1%) .

Q. Which spectroscopic techniques are effective for characterizing 3,3,5-trimethylcyclohexanol and distinguishing its stereoisomers?

Proton nuclear magnetic resonance (¹H NMR) in CDCl₃ is essential for stereochemical analysis. For example, integrating peaks at 3.8 ppm and 4.2 ppm and analyzing coupling constants (J) can differentiate cis- and trans-diastereomers. Mass spectrometry (EI-MS) with fragmentation patterns (e.g., m/z 142 for molecular ion [M⁺]) and infrared spectroscopy (O-H stretch ~3300 cm⁻¹) further confirm structural identity .

Q. What safety protocols should be followed when handling 3,3,5-trimethylcyclohexanol in laboratory settings?

Use chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Ensure adequate ventilation to avoid vapor inhalation. Store in airtight containers away from ignition sources. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Refer to SDS documentation compliant with GHS standards for disposal guidelines .

Advanced Research Questions

Q. How can catalytic systems be tailored to improve selectivity for 3,3,5-trimethylcyclohexanol over 3,3,5-trimethylcyclohexanone during hydrogenation?

Catalyst choice and solvent polarity significantly influence selectivity. RANEY® Ni in tetrahydrofuran (THF) suppresses ketone formation by stabilizing intermediates. Adding promoters (e.g., Fe or Cr) enhances hydrogenation efficiency. Kinetic studies (e.g., time-resolved GC-MS) reveal that limiting reaction time to 120 min maximizes alcohol yield (98.1%) while minimizing over-reduction to cyclohexane derivatives .

Q. What methodologies address the challenge of separating 3,3,5-trimethylcyclohexanol from co-produced 3,3,5-trimethylcyclohexanone with similar boiling points (Δ5°C)?

Fractional distillation alone is insufficient due to close boiling points (190°C vs. 195°C). Instead, employ preparative chromatography (silica gel, hexane/ethyl acetate eluent) or derivatization (e.g., acetylation of the alcohol) to enhance separation efficiency. NMR-based purity assessment ensures accurate quantification of isolated fractions .

Q. How do stereochemical differences in 3,3,5-trimethylcyclohexanol impact its biological activity, and what models are used to study these effects?

Cis- and trans-isomers exhibit distinct interactions with hepatic enzymes. In vivo rat models demonstrate that cis-3,3,5-trimethylcyclohexanol inhibits cholesterol synthesis (via HMG-CoA reductase modulation) and alters biliary lipid secretion. Stereochemical assignments via chiral chromatography and comparative pharmacokinetic studies (e.g., glucuronidation rates) elucidate structure-activity relationships .

Q. How should researchers reconcile contradictory data on reaction yields and selectivity in trimethylcyclohexanol synthesis?

Discrepancies often arise from variations in catalyst activation (e.g., RANEY® Ni aging) or solvent purity. Systematic reproducibility studies under controlled conditions (fixed H₂ pressure, standardized catalyst batches) are recommended. Meta-analyses of published datasets can identify outliers and establish consensus protocols .

Methodological Considerations

- Experimental Design : Prioritize DOE (Design of Experiments) frameworks to evaluate multiple variables (catalyst type, solvent, temperature) simultaneously.

- Data Validation : Cross-reference NMR, MS, and chromatographic data with computational models (e.g., density functional theory for stereochemical predictions).

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and in vivo studies, including IACUC protocols for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.